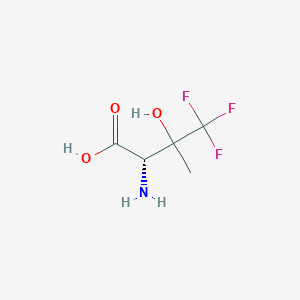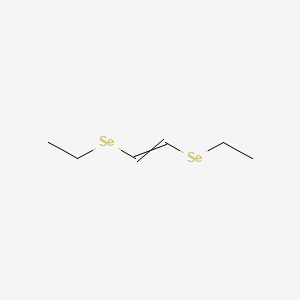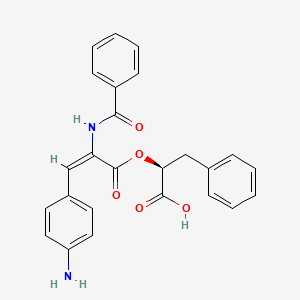
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one is an organic compound that belongs to the class of dithiane derivatives These compounds are characterized by the presence of a 1,3-dithiane ring, which is a six-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. One common method is the thioacetalization of carbonyl compounds using a catalytic amount of yttrium triflate. The reaction is carried out under mild conditions, often at room temperature, and yields the desired dithiane derivative in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalyst
Substitution: Organolithium (RLi), Grignard reagents (RMgX)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons.
Scientific Research Applications
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties make it suitable for the development of new materials with specific functionalities.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atoms can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound’s ability to undergo redox reactions makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- Methyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- 2-(1,3-Dithian-2-ylidene)-1,3-diphenyl-1,3-propanedione
Uniqueness
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one is unique due to its specific structural features and reactivity. The presence of the phenyl group and the dithiane ring imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
143850-91-3 |
|---|---|
Molecular Formula |
C13H14OS2 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-(1,3-dithian-2-ylidene)-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H14OS2/c1-10(13-15-8-5-9-16-13)12(14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
MSMBESLOGHFZDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1SCCCS1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)

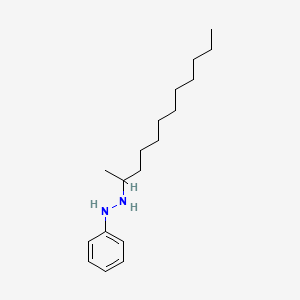
![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
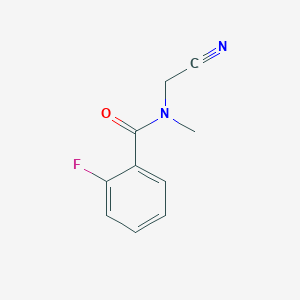
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)
![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
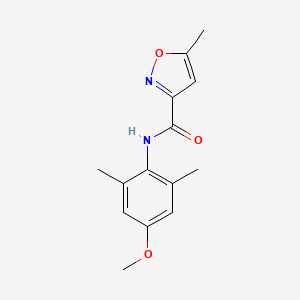
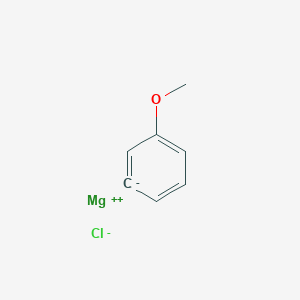
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)
